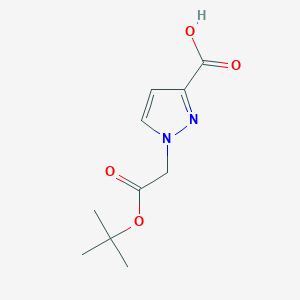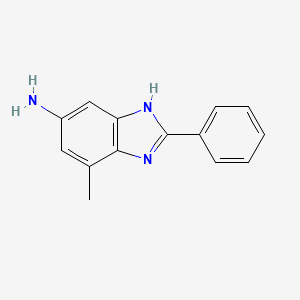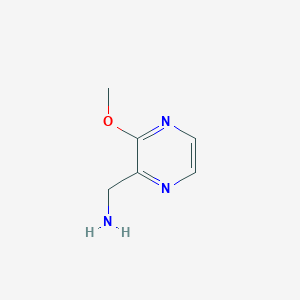
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
Mécanisme D'action
The mechanism of action of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes may lead to the observed anti-inflammatory and cognitive-enhancing effects of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and exhibit anti-inflammatory activity. Additionally, it has been shown to enhance cognitive function and memory in animal models. The compound has also been investigated for its potential use as a plant growth regulator and herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid in lab experiments is its potential as a multi-targeting agent. The compound has been found to exhibit activity against multiple enzymes, making it a promising candidate for the treatment of various diseases. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid. One direction is the investigation of the compound's potential use as an enzyme inhibitor in the treatment of Alzheimer's disease. Another direction is the exploration of the compound's potential as a plant growth regulator and herbicide. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis method of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl 2-oxoethylcarbamate with hydrazine hydrate and ethyl chloroformate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain a pure form of 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid.
Applications De Recherche Scientifique
1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as an enzyme inhibitor, particularly in the treatment of Alzheimer's disease. Additionally, 1-(2-tert-butoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has been studied for its potential use in agriculture as a plant growth regulator and herbicide.
Propriétés
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-8(13)6-12-5-4-7(11-12)9(14)15/h4-5H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWZMMMZUAMOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2837756.png)



![2-Amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2837761.png)

![(E)-2-phenyl-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2837766.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2837769.png)
![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B2837770.png)

![N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2837773.png)